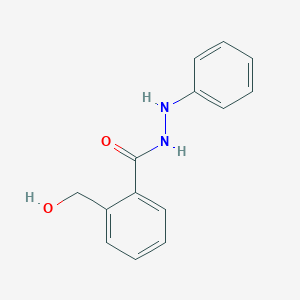

2-(hydroxymethyl)-N'-phenylbenzohydrazide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

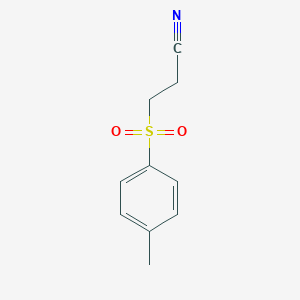

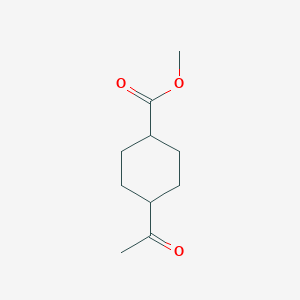

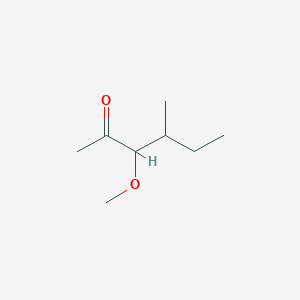

Synthesis Techniques : The creation of "2-(hydroxymethyl)-N'-phenylbenzohydrazide" derivatives involves several synthetic routes, including cyclization of o-phenylenediamine with glycolic acid to produce 2-hydroxymethylbenzimidazole, which can be further modified through interactions with arylsulfonyl chlorides in the presence of triethylamine. This process can lead to the formation of 1-arylsulfonyl-2-hydroxymethylbenzimidazoles and 1-arylsulfonyl-2-chloromethylbenzimidazoles, depending on the arylsulfonyl chlorides used and their quantities (Abdireimov et al., 2013).

Characterization Techniques : The characterization of these compounds involves various analytical techniques, including IR spectrometry, NMR spectrometry, mass spectrometry, and elemental analysis. These techniques help in confirming the structures of the synthesized compounds and in understanding their physicochemical properties (Danehchin & Esmaeili, 2021).

Applications in Medicinal Chemistry and Biology

Antimicrobial Activities : Several derivatives of "2-(hydroxymethyl)-N'-phenylbenzohydrazide" have been investigated for their antimicrobial properties. For example, compounds synthesized from 2-hydroxybenzoylhydrazide have shown promising antibacterial activities against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship analysis indicates that the presence of halogen groups on the phenyl ring enhances the antibacterial activities of these compounds (Lu Jun, 2012).

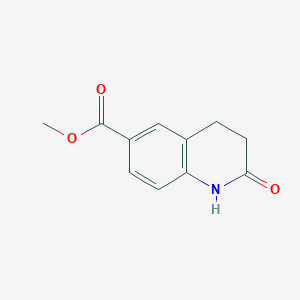

Antitumor Activities : The exploration of antitumor activities is another significant application. Compounds derived from "2-(hydroxymethyl)-N'-phenylbenzohydrazide" have been evaluated against various cancer cell lines, revealing potent anticancer activities. The studies suggest that specific modifications on the benzimidazole and hydrazone units can significantly enhance anticancer efficacy, demonstrating the potential of these compounds in cancer therapy (Zicheng Li et al., 2014).

Environmental and Material Science Applications

Photostability Studies : The photostability of related compounds, such as 2-hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione, has been studied to understand their degradation pathways under light exposure. These studies are crucial for the development of stable and effective materials for various applications, including anticancer drugs (Silchenko et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-10-11-6-4-5-9-13(11)14(18)16-15-12-7-2-1-3-8-12/h1-9,15,17H,10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXFJKXHZUSLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360974 | |

| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

CAS RN |

114068-91-6 | |

| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)

![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)